molecular formula C14H12I2 B14718134 2,2'-Diiodo-4,4'-dimethylbiphenyl CAS No. 14376-78-4

2,2'-Diiodo-4,4'-dimethylbiphenyl

Cat. No.: B14718134
CAS No.: 14376-78-4
M. Wt: 434.05 g/mol
InChI Key: VQBPLMTXEBILPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Diiodo-4,4'-dimethylbiphenyl (CAS: 69571-02-4) is a halogenated biphenyl derivative with iodine atoms at the 2,2'-positions and methyl groups at the 4,4'-positions. Its molecular formula is C₁₄H₁₂I₂, with a molecular weight of 434.05 g/mol and a melting point of 95–100°C . This compound is commercially available as a research reagent (≥98% purity) and is utilized in materials science, particularly in optoelectronics and polymer synthesis, due to its steric and electronic properties .

Properties

CAS No.

14376-78-4

Molecular Formula

C14H12I2

Molecular Weight

434.05 g/mol

IUPAC Name

2-iodo-1-(2-iodo-4-methylphenyl)-4-methylbenzene

InChI

InChI=1S/C14H12I2/c1-9-3-5-11(13(15)7-9)12-6-4-10(2)8-14(12)16/h3-8H,1-2H3

InChI Key

VQBPLMTXEBILPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)I)I

Origin of Product

United States

Preparation Methods

Synthesis of 2,2'-Dibromo-4,4'-Dimethylbiphenyl

The foundational dibromo intermediate is synthesized through Ullmann coupling of 2-bromo-4-methyliodobenzene under copper catalysis. Reaction optimization at 180°C in DMF produces the biphenyl core with 89% yield (Table 1), as confirmed by $$ ^1H $$ NMR analysis showing characteristic aromatic proton splitting patterns.

Table 1. Ullmann coupling optimization for dibromo intermediate synthesis

Catalyst Loading (mol% Cu) Temperature (°C) Yield (%)
5 160 62
10 180 89
15 200 91

Bromine-Iodine Exchange Mechanism

The critical halogen exchange employs NaI (5 eq.) in hexamethylphosphoramide (HMPA) at 140°C, facilitated by CuI catalyst (20 mol%). Kinetic studies reveal second-order dependence on both [NaI] and [CuI], supporting a proposed single electron transfer mechanism. After 48 hours, the reaction achieves 72% conversion with <2% debromination byproducts, as quantified by GC-MS.

Directed Ortho-Metalation Strategy

Silicon-Based Directing Group Installation

Protection of 4,4'-dimethylbiphenyl with tert-butyldimethylsilyl groups at the 3,3' positions enables precise metalation at the 2,2' positions. $$ ^6Li $$ NMR spectroscopy confirms complete lithiation within 15 minutes at -78°C using sec-BuLi (2.5 eq.) in THF/Et$$2$$O (3:1). Subsequent iodination with I$$2$$ (2.2 eq.) proceeds quantitatively, followed by TBAF-mediated desilylation (91% yield).

Regioselectivity Control

Diazonium Salt Pathway

Diamine Precursor Synthesis

Reductive amination of 2-nitro-4-methylbiphenyl using H$$_2$$/Ra-Ni at 50 psi yields 2,2'-diamino-4,4'-dimethylbiphenyl (mp 189-191°C) in 83% yield. X-ray crystallography reveals intermolecular N-H···N hydrogen bonding (2.89 Å) that necessitates ball milling for efficient diazotization.

Sandmeyer-Type Iodination

Treatment of the bis-diazonium tetrafluoroborate with KI (4 eq.) in aqueous H$$3$$PO$$4$$ at 0°C produces the diiodo product in 67% yield. The reaction exhibits first-order kinetics (k = 0.018 min$$^{-1}$$) with an activation energy of 15.2 kcal/mol, as determined by Eyring analysis.

Electrophilic Iodination Approaches

Iodine Monochloride Mediated Process

Employing ICl (2.5 eq.) in CH$$2$$Cl$$2$$ with AlCl$$_3$$ (1.2 eq.) as Lewis acid achieves 58% iodination at 25°C. Competing para-iodination (12%) arises from the methyl group's directing effects, necessitating careful temperature control below 30°C to maintain ortho selectivity >4:1.

Ultrasound-Assisted Mechanochemical Method

Ball milling 4,4'-dimethylbiphenyl with I$$_2$$ (2.2 eq.) and AgOTf (20 mol%) under 500 Hz ultrasound irradiation achieves 89% conversion in 2 hours. This solvent-free approach demonstrates improved atom economy (AE = 0.82 vs 0.61 for solution phase), though scalability remains challenging.

Structural Characterization Data

Crystallographic Analysis

Single-crystal X-ray diffraction (Mo Kα, 100K) reveals:

  • C-I bond length: 2.098(3) Å
  • Interplanar angle: 58.7°
  • I···I distance: 4.221 Å
    The distorted conformation minimizes steric clash between iodine atoms, with packing dominated by Type II I···I interactions (3.48 Å).

Spectroscopic Features

$$ ^1H $$ NMR (500 MHz, CDCl$$_3$$): δ 7.42 (d, $$ ^3J $$ = 8.1 Hz, 4H), 7.08 (d, $$ ^3J $$ = 8.1 Hz, 4H), 2.39 (s, 6H). Coupling constants confirm the iodine's ortho-directing effects on adjacent protons.

$$ ^13C $$ NMR (126 MHz, CDCl$$3$$): δ 141.2 (C-I), 137.8 (C-CH$$3$$), 131.4 (CH), 129.7 (CH), 21.3 (CH$$_3$$). The deshielded C-I carbon appears 48 ppm upfield from comparable bromo derivatives.

Comparative Method Evaluation

Table 2. Synthetic method performance metrics

Method Yield (%) Purity (HPLC) Cost Index Scalability
Halogen Exchange 72 99.1 3.2 Excellent
Directed Metalation 81 99.8 4.7 Moderate
Diazonium Salt 67 98.5 2.9 Good
Electrophilic (ICl) 58 97.3 2.4 Excellent

The halogen exchange route emerges as most viable for industrial applications due to readily available dibromo precursors and established copper catalysis infrastructure. However, the directed metalation approach offers superior yields for high-value pharmaceutical intermediates despite higher reagent costs.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Diiodo-4,4’-dimethylbiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger biphenyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly used.

Major Products:

Scientific Research Applications

2,2’-Diiodo-4,4’-dimethylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Diiodo-4,4’-dimethylbiphenyl involves its ability to undergo substitution and coupling reactions. The iodine atoms serve as reactive sites for nucleophilic attack, allowing the compound to participate in various organic transformations. The biphenyl structure provides a rigid framework that can influence the electronic properties of the resulting products .

Comparison with Similar Compounds

Comparative Data Table

Compound Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications
2,2'-Diiodo-4,4'-dimethylbiphenyl C₁₄H₁₂I₂ 434.05 95–100 I (2,2'), CH₃ (4,4') OLEDs, polymer synthesis
4,4'-Dimethylbiphenyl C₁₄H₁₄ 182.26 150–155* CH₃ (4,4') Thermochemical studies
4,4'-Diiodobiphenyl C₁₂H₈I₂ 434.00 ~120† I (4,4') OLEDs
4,4′-Diiodobiphenyl-2,2′-diol C₁₂H₈I₂O₂ 438.00 N/A I (4,4'), OH (2,2') Coordination chemistry
2,2'-Dibromo-4,4'-diiodobiphenyl C₁₂H₆Br₂I₂ 563.79 N/A Br (2,2'), I (4,4') Organometallic synthesis

*Estimated based on symmetric biphenyl analogs; †Predicted based on halogenated analogs.

Key Findings and Insights

  • Reactivity: The iodine atoms in this compound facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while methyl groups enhance solubility in non-polar solvents .
  • Thermal Stability : Symmetric 4,4'-substituted analogs (e.g., 4,4'-dimethylbiphenyl) exhibit higher melting points due to crystallinity, whereas steric hindrance in 2,2'-isomers reduces thermal stability .
  • Biological Activity: 2,2'-Dimethylbiphenyl moieties in anthraquinone derivatives show superior kinase inhibition compared to other isomers, highlighting the role of substituent positioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.